molecular formula ArNe2 B12569561 Argon--neon (1/2) CAS No. 168422-41-1

Argon--neon (1/2)

Cat. No.: B12569561
CAS No.: 168422-41-1
M. Wt: 80.2 g/mol
InChI Key: IXMPXTJYLZVFBW-UHFFFAOYSA-N
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Description

Argon (Ar) and neon (Ne) are noble gases in Group 18 of the periodic table, characterized by fully filled valence electron shells (Ne: 1s² 2s² 2p⁶; Ar: [Ne] 3s² 3p⁶), resulting in extreme chemical inertivity . The term "Argon-Neon (1:2)" refers to a gaseous mixture with a molar ratio of 1:2, often utilized in specialized applications such as gas discharge tubes, photonics, and detector technologies . Unlike covalent or ionic compounds, this mixture retains the individual atomic properties of Ar and Ne but exhibits synergistic behaviors under specific conditions, such as in electric fields or Penning ionization processes .

Properties

CAS No.

168422-41-1

Molecular Formula

ArNe2

Molecular Weight

80.2 g/mol

IUPAC Name

argon;neon

InChI

InChI=1S/Ar.2Ne

InChI Key

IXMPXTJYLZVFBW-UHFFFAOYSA-N

Canonical SMILES

[Ne].[Ne].[Ar]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of argon-neon (1/2) involves the combination of argon and neon gases under specific conditions. One method involves the use of high-pressure techniques to combine the gases. The gases are typically mixed in a stoichiometric ratio and subjected to high pressures to form the compound .

Industrial Production Methods: Industrial production of argon-neon (1/2) is less common due to the rarity and cost of neon. when required, the compound can be produced using high-pressure gas mixing techniques in specialized facilities. The process involves careful control of pressure and temperature to ensure the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Argon-neon (1/2) primarily undergoes physical interactions rather than chemical reactions due to the inert nature of its constituent gases. it can participate in ionization processes under specific conditions. For example, when subjected to high-energy ion bombardment, the compound can undergo sputtering, leading to the formation of ions .

Common Reagents and Conditions: The most common reagents used in reactions involving argon-neon (1/2) are high-energy ions, such as argon ions. The reactions typically occur under high-energy conditions, such as in plasma environments or during sputtering processes .

Major Products Formed: The major products formed from reactions involving argon-neon (1/2) are typically ions of argon and neon. These ions can be used in various applications, including spectroscopy and materials science .

Scientific Research Applications

Argon-neon (1/2) has several scientific research applications due to its unique properties. In chemistry, it is used in spectroscopy to study the interactions of noble gases. In materials science, it is used in sputtering processes to create thin films and coatings. The compound is also used in plasma physics to study ionization processes and plasma interactions .

Mechanism of Action

The mechanism of action of argon-neon (1/2) primarily involves physical interactions rather than chemical reactions. The compound can undergo ionization when subjected to high-energy conditions, leading to the formation of argon and neon ions. These ions can then participate in various physical processes, such as sputtering and plasma interactions .

Comparison with Similar Compounds

Thermophysical Properties

Argon and neon display distinct thermophysical behaviors due to differences in atomic mass (Ar: 39.95 amu; Ne: 20.18 amu) and polarizability. At 500 K and pressures up to 10 MPa, their compressibility factors (Z) and isochoric heat capacities (Cv) show negligible deviations in nonlocal thermodynamic models. For instance, at 10 MPa, the coefficient α (related to nonlocal effects) differs only at the fourth decimal place for Ar and the fifth for Ne .

Table 1: Thermophysical Properties at 500 K

Property Argon (Ar) Neon (Ne)
Density (kg/m³) 16.32 8.45
Compressibility Factor 1.0021 1.0019
Isochoric Cv (J/mol·K) 12.47 12.34

Data derived from fractional-derivative models and experimental tabulations .

Glow Discharge and Sputtering Behavior

In glow discharge experiments, Ar and Ne exhibit contrasting responses to hydrogen contamination. Neon-based discharges show minimal continuous background emission compared to Ar, attributed to the lack of Penning excitation pathways in Ne due to mismatched metastable energy levels (Ne: 16.6 eV; H₂: ~8-12 eV) . Sputtering yields for Ne ions also display higher data scatter (up to 20% variability) compared to Ar, particularly in the 100–110 amu target mass range, likely due to unresolved ion-solid interaction dynamics .

Table 2: Glow Discharge Parameters

Parameter Argon (Ar) Neon (Ne)
H₂-Induced Continuum Strong Weak
Sputtering Yield Scatter ±10% ±20%
Metastable Energy (eV) 11.55–11.72 16.6

Adapted from optical emission spectrometry (OES) and mass spectrometry (GD-MS) studies .

Interaction Potentials and Gas Mixtures

In gas mixtures, Ne-Ar (1:2) demonstrates reduced gain variance in Micromegas detectors compared to pure Ar or Ne, attributed to optimized electron drift velocities and ionization efficiencies .

Table 3: Interaction Potential Parameters

Parameter Ne-Ar Potential
Well Depth (ε/kB, K) 42.7
Zero-Crossing (σ, Å) 3.12
Second Virial (B, cm³/mol) -15.2

Derived from combined experimental and computational analyses .

Critical Analysis of Discrepancies

Earlier thermodynamic models using fractional derivatives were criticized for oversimplifying entropy and compressibility calculations, leading to errors in direct comparisons of Ne and Ar . Additionally, the scatter in Ne sputtering data remains unresolved, highlighting the need for advanced ion-beam characterization techniques .

Q & A

Basic Research Questions

Q. How can researchers design experiments to study the physicochemical properties of argon–neon (1/2) gas mixtures under controlled conditions?

  • Methodological Answer :

  • Experimental Design : Use vacuum-sealed chambers with calibrated pressure sensors and temperature controls to isolate the gas mixture. Employ mass spectrometry or gas chromatography to verify mixture ratios .
  • Data Collection : Measure thermodynamic properties (e.g., viscosity, thermal conductivity) using precision instruments like capillary flow meters or laser-induced thermal grating spectroscopy. Replicate trials to ensure statistical significance .
  • Documentation : Follow standardized protocols (e.g., ASTM guidelines) for reporting raw data, including uncertainties in measurements .

Q. What spectroscopic techniques are most reliable for validating the composition of argon–neon (1/2) mixtures?

  • Methodological Answer :

  • Emission Spectroscopy : Analyze emission lines in the visible spectrum (e.g., Ar at 696.5 nm, Ne at 640.2 nm) using high-resolution spectrometers. Cross-reference with databases like NIST Atomic Spectra .
  • Validation : Compare observed wavelengths with published values, accounting for instrumental resolution (±0.01 nm) and Doppler broadening effects .
  • Data Presentation : Include processed spectral data in the main manuscript and raw datasets in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in diffusion coefficient data for argon–neon (1/2) mixtures across different studies?

  • Methodological Answer :

  • Error Analysis : Evaluate discrepancies by comparing experimental conditions (e.g., temperature gradients, purity of gases) and instrumental calibration methods. Use ANOVA to assess variability between datasets .
  • Modeling : Apply kinetic theory or molecular dynamics simulations to predict diffusion coefficients, validating against empirical data. Highlight limitations (e.g., assumptions in interatomic potentials) .
  • Reporting : Transparently document conflicting results in the discussion section, proposing hypotheses for divergence (e.g., trace impurities, wall effects) .

Q. What strategies ensure reproducibility in studies investigating argon–neon (1/2) plasma behavior?

  • Methodological Answer :

  • Standardization : Use traceable gas sources (≥99.999% purity) and pre-calibrated plasma reactors. Publish detailed parameters (e.g., discharge voltage, gas flow rates) in supplementary materials .
  • Peer Validation : Share raw datasets (e.g., Langmuir probe measurements, optical emission spectra) via open-access repositories. Encourage independent replication through collaborative networks .
  • Uncertainty Quantification : Report confidence intervals for key metrics (e.g., electron density, ionization rates) using Monte Carlo simulations .

Q. How can isotopic variations in argon (e.g., ^36Ar vs. ^40Ar) impact the interpretation of neon mixture data?

  • Methodological Answer :

  • Isotopic Analysis : Use high-resolution mass spectrometry to quantify isotopic ratios in argon supplies. For example, natural argon contains 0.334% ^36Ar, which may affect collision cross-section calculations .
  • Controlled Experiments : Compare results using isotopically enriched argon (e.g., ^40Ar) versus natural samples to isolate isotopic effects.
  • Data Adjustment : Apply correction factors in kinetic models if isotopic impurities exceed 0.1% .

Data Management and Reporting

Q. What are best practices for documenting large datasets from argon–neon (1/2) mixture experiments?

  • Methodological Answer :

  • Structured Appendices : Organize raw data (e.g., pressure–time curves, spectral intensities) in tables with metadata (instrument settings, environmental conditions) .
  • FAIR Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable. Use platforms like Zenodo or Figshare with DOI assignments .
  • Reproducibility Checklists : Include step-by-step protocols for data acquisition and processing (e.g., MATLAB/Python scripts for noise filtering) .

Theoretical and Computational Challenges

Q. How do interatomic potential models influence simulations of argon–neon (1/2) mixtures at low temperatures?

  • Methodological Answer :

  • Model Selection : Compare Lennard-Jones potentials with ab initio-derived potentials for Ar–Ne interactions. Validate against experimental viscosity data at 50–100 K .
  • Sensitivity Analysis : Vary parameters (e.g., collision diameter, well depth) to quantify their impact on simulation outcomes. Report deviations >5% as significant .

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